Butacaine sulfate (CAS 149-15-5) is a highly water-soluble, ester-type local anesthetic widely utilized in ophthalmic, dental, and mucosal surface formulations[1]. Structurally related to procaine but featuring a dibutylamino group and a propanol chain, this compound is specifically isolated as a sulfate salt to optimize its physicochemical properties . In procurement and formulation contexts, butacaine sulfate is prioritized for its rapid onset, profound topical potency, and excellent aqueous solubility, which yields stable solutions with a pH of approximately 5.5 [1]. These attributes make it a critical active pharmaceutical ingredient (API) and research benchmark for topical gels, sterile ophthalmic drops, and membrane interaction studies where standard injectable anesthetics prove inadequate [2].
Substituting butacaine sulfate with closely related ester anesthetics like procaine or chloroprocaine fails because these analogs lack sufficient membrane penetration and are clinically ineffective for surface anesthesia [1]. While procaine is suitable for infiltration, it cannot substitute for butacaine in topical mucosal or ophthalmic applications [1]. Furthermore, attempting to procure butacaine free base instead of the sulfate salt introduces severe manufacturability issues; the free base is an oily liquid that is poorly soluble in water, complicating precise gravimetric dosing and requiring in situ acid neutralization. The sulfate salt form is strictly required to achieve the freely water-soluble, crystalline solid state necessary for reproducible formulation of sterile aqueous solutions .
The selection of the sulfate salt over the free base is critical for manufacturing. Butacaine free base exists as an oily liquid at room temperature, which presents significant handling and solubility challenges in aqueous systems . In contrast, butacaine sulfate is an off-white crystalline solid that is freely soluble in water, yielding stable solutions with a mildly acidic pH (~5.5) [1]. This transformation from an unprocessable oil to a highly soluble solid provides a decisive advantage in formulation workflows .
| Evidence Dimension | Physical State and Aqueous Solubility |
| Target Compound Data | Crystalline solid, freely soluble in water |
| Comparator Or Baseline | Butacaine free base: Oily liquid, requires acid neutralization |
| Quantified Difference | Eliminates the need for in situ neutralization and enables precise gravimetric dosing. |
| Conditions | Standard pharmaceutical compounding and aqueous solution preparation. |
Essential for the reproducible manufacturing of sterile aqueous drops and topical gels, ensuring accurate dosing and phase stability.
Butacaine sulfate demonstrates a significantly higher affinity for lipid membranes compared to baseline ester anesthetics, which underpins its superior topical efficacy. In a standardized cephalin phospholipid dispersion turbidity assay, butacaine sulfate induced half-maximal coagulation at a concentration of 30 mM [1]. Under identical conditions, procaine hydrochloride required a concentration of 120 mM to achieve the same effect[1]. This 4-fold increase in lipid interaction potency highlights butacaine's enhanced ability to penetrate and interact with biological membranes [1].
| Evidence Dimension | Concentration for half-maximal cephalin sol coagulation |
| Target Compound Data | 30 mM |
| Comparator Or Baseline | Procaine HCl: 120 mM |
| Quantified Difference | 4-fold higher affinity/potency for phospholipid interaction. |
| Conditions | Cephalin phospholipid dispersion turbidity assay measured at 520 nm. |
Provides a quantifiable biochemical benchmark for its superior membrane penetration, guiding selection for lipophilic mucosal targets.
When formulating topical anesthetics for mucous membranes, standard injectable esters are not viable substitutes. While butacaine sulfate is highly effective for surface anesthesia and is widely utilized in topical preparations for dental and ophthalmic use [1], comparators like chloroprocaine and procaine are documented as ineffective for surface anesthesia [2]. This absolute difference in functional applicability dictates the procurement of butacaine sulfate for any non-injectable, surface-level anesthetic formulation [1].
| Evidence Dimension | Topical Anesthetic Efficacy on Mucous Membranes |
| Target Compound Data | Highly effective for surface anesthesia |
| Comparator Or Baseline | Procaine / Chloroprocaine: Ineffective as surface anesthetics |
| Quantified Difference | Qualitative absolute advantage (effective vs. non-effective) in topical applications. |
| Conditions | Topical application to ophthalmic, dental, or mucosal tissues. |
Dictates procurement for topical gels and sprays where standard injectable esters fail to penetrate or act.
Leveraging its high aqueous solubility and crystalline solid state, butacaine sulfate is the preferred API for compounding sterile, freely soluble topical drops and gels where the oily free base cannot be used .
Due to its proven efficacy in penetrating mucous membranes—unlike procaine or chloroprocaine—it is highly suited for topical sprays and ointments targeting mucosal tissues[1].
Acting as an intermediate-potency benchmark (between procaine and tetracaine), butacaine sulfate is utilized in biochemical assays to model drug-lipid interactions and membrane coagulation dynamics[2].